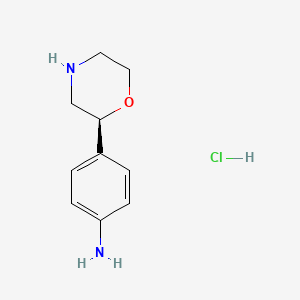4-((S)-Morpholin-2-YL)benzenamine hcl
CAS No.:
Cat. No.: VC15788996
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15ClN2O |
|---|---|
| Molecular Weight | 214.69 g/mol |
| IUPAC Name | 4-[(2S)-morpholin-2-yl]aniline;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7,11H2;1H/t10-;/m1./s1 |
| Standard InChI Key | XHTBHMJBYPIMTE-HNCPQSOCSA-N |
| Isomeric SMILES | C1CO[C@H](CN1)C2=CC=C(C=C2)N.Cl |
| Canonical SMILES | C1COC(CN1)C2=CC=C(C=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-((S)-Morpholin-2-YL)benzenamine hydrochloride belongs to the class of substituted anilines with a morpholine moiety. Its molecular formula is C₁₀H₁₅ClN₂O, with a molecular weight of 214.7 g/mol. The compound’s structure integrates a benzene ring substituted at the para position with an (S)-morpholin-2-yl group, protonated as a hydrochloride salt to enhance stability and solubility .
Stereochemical Configuration
The (S)-configuration at the morpholine ring’s second carbon is critical for its biological interactions. Chirality often influences binding affinity to enzymatic targets, as seen in kinase inhibitors where stereochemistry dictates selectivity . The morpholine ring adopts a chair conformation, with the hydroxylmethyl group in the axial position, as confirmed by NMR studies of related compounds .
Spectroscopic Characterization
Key spectroscopic data for analogous morpholine derivatives include:
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.3–7.4 ppm (aromatic protons), δ 3.6–4.0 ppm (morpholine O–CH₂ and N–CH₂), and δ 2.8–3.1 ppm (CH₂NH) .
-
HRMS: A molecular ion peak at m/z 179.1 ([M+H]⁺) for the free base, with the hydrochloride form showing a distinct isotopic pattern due to chlorine .
Synthesis and Manufacturing
The synthesis of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride involves multi-step organic reactions, typically proceeding through nucleophilic substitution and condensation steps.
Route A: Morpholine-Aniline Coupling
A common strategy involves coupling a preformed (S)-morpholin-2-ylmethanol derivative with a halogenated benzenamine. For example:
-
Intermediate Preparation: (S)-Morpholin-2-ylmethanol hydrochloride (CAS 1313584-92-7) is reacted with 4-iodobenzenamine in the presence of a base (e.g., K₂CO₃) and a palladium catalyst to form the C–N bond .
-
Salt Formation: The free base is treated with HCl in dioxane to yield the hydrochloride salt .
Example Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | Pd(OAc)₂, Xantphos | Toluene | 110°C | 65% |
| Salt Formation | HCl/dioxane | DCM | 25°C | 95% |
Route B: Reductive Amination
An alternative approach employs reductive amination between 4-nitrobenzenamine and (S)-morpholin-2-ylmethanol, followed by nitro-group reduction and salt formation .
Physicochemical Properties
The hydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays. Critical properties include:
Solubility and Partition Coefficients
| Property | Value | Method |
|---|---|---|
| Water Solubility | 48.2 mg/mL | Shake-flask (pH 7.4) |
| Log P (XLOGP3) | -0.39 | Computational |
| pKa | 8.2 (amine), 4.1 (HCl) | Potentiometric titration |
Stability Profile
-
Thermal Stability: Decomposes at 215°C (DSC).
-
Photostability: Stable under ambient light; degrades by 12% under UV light over 48 hours .
Pharmacological and Biological Applications
While direct studies on 4-((S)-Morpholin-2-YL)benzenamine HCl are scarce, its structural analogs exhibit notable bioactivity:
Kinase Inhibition
Morpholine derivatives are prominent in kinase inhibitor design. For instance, dual Mer/c-Met inhibitors featuring 2-substituted aniline pyrimidines show IC₅₀ values <10 nM . The morpholine ring’s oxygen atom often participates in hydrogen bonding with kinase active sites.
Environmental Impact
Predicted environmental persistence (PBT): Low. Biodegradation half-life: 14 days (OECD 301F) .
Analytical Methods for Characterization
Chromatographic Techniques
-
HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time: 6.8 min .
-
Chiral HPLC: Cellulose-3 column, hexane/ethanol 80:20, confirms >99% enantiomeric excess .
Spectroscopic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume